- Synthesis of meropenem trihydrate, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Cas no 96036-02-1 (protected meropenem)

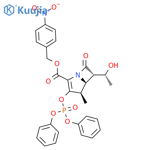

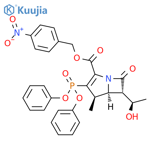

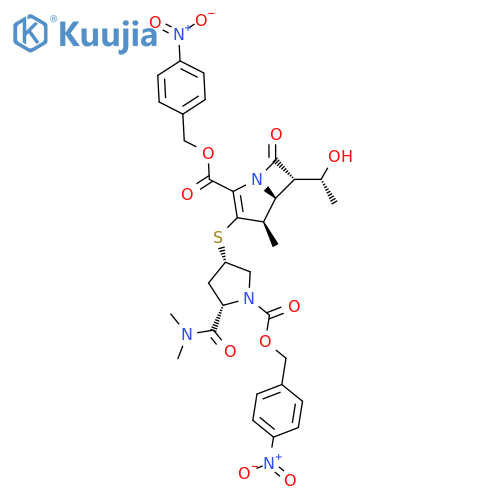

protected meropenem structure

Nom du produit:protected meropenem

Numéro CAS:96036-02-1

Le MF:C32H35N5O11S

Mégawatts:697.712207078934

MDL:MFCD08703333

CID:61823

PubChem ID:10974502

protected meropenem Propriétés chimiques et physiques

Nom et identifiant

-

- protected meropenem

- 4-nitrobenzyl (5s,6s)-3-[((3s,5s)-5-[(dimethylamino)carbonyl]-1-{[(4-nitrobenzyl)oxy]carbonyl}pyrrolidinyl)sulfanyl]-6-[(1r)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Meropenem & Intermediates Protected Meropenem P-NITROBENZYL(4R,5S,6S)-3-[(3S,5S)-(5-DIMETHYLAMINOCARBONYL-1-P-NITROBENZYLOXYCARBONYL)-PYRROLIDIN-3-YLSULFANYL]-6-((R)-1-HYDROXY-ETHYL)-4-METHYL-7-OXO-1-AZA-BICYCLO[3.2.0]HEPT-2ENE-4-CARBOXYLATE

- intermediate of meropenem

- 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid

- 3-(((3S,5S)-5-((dimet hylamino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-(4R,5S,6S)-1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid

- 3-((5-((dimethylamino)carbonyl)-3-pyrrolidinyl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-(4R-(3(S*,5S*)

- 4-alpha,5-beta,6-beta(R*)))

- Antibiotic SM 7338

- BRN 6940582

- ICI 194660

- Meropenem

- Meropenem anhydrous

- Meropenemum [INN-Latin]

- Merrem

- SM 7338

- Meropenem protected

- n-1

- (4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- C32H35N5O11S

- (4R,5S,6S)-p-nitrobenzyl 3-<(3S,5S)-(5-dimethylaminocarbonyl-1-p-nitrobenzyloxycarbonyl)pyrrolidin-3-yl>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-ene-2-carboxylate

- p-nitrobenzyl (4R,5S,6S)-3-<(3S,5S)-5-dimethylaminocarbonyl-1-(p-nitrobenzyloxycarbonyl)pyrrolidin-3-ylthio>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-en-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (ACI)

- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-, (4-nitrophenyl)methyl ester, [4R-[3(3S*,5S*),4α,5β,6β(R*)]]- (ZCI)

- (4R,5S,6S)-(p-Nitrobenzyl) 3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Meropenem bis(p-nitrobenzyl) ester

- Meropenem p-nitrobenzyl diester

- p-Nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)pyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)-

- Protected meropenem?

- AKOS025311254

- p-nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- AS-14852

- 4-Nitrobenzyl (1R,5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate

- (4-NITROPHENYL)METHYL (4R,5S,6S)-3-{[(3S,5S)-5-(DIMETHYLCARBAMOYL)-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDIN-3-YL]SULFANYL}-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLATE

- PJGGEFUAFDAJJT-ALUDVLAQSA-N

- 4-Nitrobenzyl (1R, 5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate

- Meropenemp-nitrobenzyldiester

- MFCD08703333

- D82454

- 96036-02-1

- CS-0158242

- SCHEMBL441087

- Q-101436

-

- MDL: MFCD08703333

- Piscine à noyau: 1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1

- La clé Inchi: PJGGEFUAFDAJJT-ALUDVLAQSA-N

- Sourire: C(C1=C(S[C@H]2C[C@@H](C(=O)N(C)C)N(C(=O)OCC3C=CC([N+](=O)[O-])=CC=3)C2)[C@H](C)[C@@H]2[C@H](C(N12)=O)[C@H](O)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

Propriétés calculées

- Qualité précise: 697.20500

- Masse isotopique unique: 697.205

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 10

- Comptage des atomes lourds: 49

- Nombre de liaisons rotatives: 15

- Complexité: 1350

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 6

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: 2

- Le xlogp3: 3.7

- Surface topologique des pôles: 234A^2

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: NA

- Dense: 1.5±0.1 g/cm3

- Point de fusion: 150-153 ºC (dec.)

- Point d'ébullition: 900.3±65.0 °C at 760 mmHg

- Point d'éclair: Not available

- Indice de réfraction: 1.672

- Le PSA: 233.63000

- Le LogP: 4.13860

- Rotation spécifique: 14 º (c=1,MeOH)

protected meropenem Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Conditions de stockage:Store at room temperature

protected meropenem PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53615-5g |

Meropenem p-nitrobenzyl diester |

96036-02-1 | 98% | 5g |

¥576.0 | 2024-07-16 | |

| abcr | AB538966-1g |

Meropenem p-nitrobenzyl diester; . |

96036-02-1 | 1g |

€62.60 | 2025-02-15 | ||

| TRC | P768858-1mg |

Protected Meropenem |

96036-02-1 | 1mg |

$ 50.00 | 2022-06-03 | ||

| TRC | P768858-2mg |

Protected Meropenem |

96036-02-1 | 2mg |

$ 65.00 | 2022-06-03 | ||

| TRC | P768858-10mg |

Protected Meropenem |

96036-02-1 | 10mg |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE495-5g |

protected meropenem |

96036-02-1 | 98% | 5g |

154.0CNY | 2021-07-18 | |

| A2B Chem LLC | AX19936-1g |

Meropenem p-nitrobenzyl diester |

96036-02-1 | 95% | 1g |

$13.00 | 2024-07-18 | |

| abcr | AB538966-25g |

Meropenem p-nitrobenzyl diester; . |

96036-02-1 | 25g |

€288.90 | 2025-02-15 | ||

| Aaron | AR01DQX8-1g |

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)- |

96036-02-1 | 98% | 1g |

$6.00 | 2025-02-11 | |

| Ambeed | A306416-25g |

Meropenem p-nitrobenzyl diester |

96036-02-1 | 98% | 25g |

$260.0 | 2025-03-01 |

protected meropenem Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Diisopropylamine Solvents: Acetonitrile ; 10 min, 0 - 5 °C

1.2 Solvents: Acetonitrile ; 2 h, 0 - 5 °C

1.2 Solvents: Acetonitrile ; 2 h, 0 - 5 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; -10 °C

Référence

- Method for preparation of crystal of Meropenem intermediate and its application, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 72 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

Référence

- Method for preparation of Meropenem, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Catalysts: 4-(Dimethylamino)pyridine , Acetic acid, rhodium(2+) salt , Zinc bromide Solvents: Dichloromethane ; rt → reflux

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Solvents: Acetonitrile ; -30 °C; -30 °C → -35 °C

1.3 Reagents: Diisopropylethylamine ; -35 °C

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Solvents: Acetonitrile ; -30 °C; -30 °C → -35 °C

1.3 Reagents: Diisopropylethylamine ; -35 °C

Référence

- Method for synthesizing meropenem intermediate with high yield, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Diisopropylethylamine

Référence

- Method for synthesis of antibiotic Meropenem, China, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C

Référence

- Process for the preparation of meropenem p-nitrobenzyl diester, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; -20 °C; 1 h, -20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C

Référence

- Method for the preparation of carbapenem compound, Korea, , ,

Méthode de production 8

Conditions de réaction

1.1 Catalysts: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ; 4 h, rt → reflux; reflux → -16 °C

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; -15 - -10 °C; 2 h, -15 - -10 °C

1.3 Reagents: Diisopropylethylamine ; 2 h, -15 - -10 °C

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; -15 - -10 °C; 2 h, -15 - -10 °C

1.3 Reagents: Diisopropylethylamine ; 2 h, -15 - -10 °C

Référence

- Method for preparation of protected Meropenem, China, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Magnesium oxide Solvents: Dimethylformamide ; rt

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Référence

- Improved process for the preparation of carbapenem compounds, India, , ,

Méthode de production 10

Conditions de réaction

Référence

- Purification method of protected meropenem with high purity, China, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Isopropyl chloroformate , Triethylamine Solvents: Dichloromethane ; rt → -20 °C; -20 °C; 0.5 h, -20 °C

1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ; rt → -10 °C; -10 °C; 1 h, -10 °C

1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ; rt → -10 °C; -10 °C; 1 h, -10 °C

Référence

- Meropenem intermediate for treating severe and multidrug-resistant bacterial infection and its preparation method, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 min, -18 °C

1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ; cooled; 2 h, rt

1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ; cooled; 2 h, rt

Référence

- Process for the preparation of 1-methylcarbapenem and intermediate thereof, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Solvents: Dimethylformamide ; -30 - -25 °C; -25 °C → -35 °C

1.2 Reagents: Diisopropylethylamine ; -30 - -25 °C

1.3 Reagents: Carbon dioxide Solvents: Water ; pH 6 - 6.5, 0 - 5 °C

1.2 Reagents: Diisopropylethylamine ; -30 - -25 °C

1.3 Reagents: Carbon dioxide Solvents: Water ; pH 6 - 6.5, 0 - 5 °C

Référence

- Preparation of meropenem trihydrate, India, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Référence

- An efficient synthesis of (2S,4S)-2-substituted 4-mercaptopyrrolidine derivatives, Heterocycles, 1995, 41(1), 147-59

protected meropenem Raw materials

- beta-Methyl vinyl phosphate (MAP)

- 4-Nitrobenzyl (R)-2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate

- 4-Nitrobenzyl (4R,5R,6S)-6-[(1R)-1-hydroxyethyl]4-methyl-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-(diphenoxyphosphinyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[2-(acetylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Side chain for meropenem

- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

protected meropenem Preparation Products

protected meropenem Littérature connexe

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

96036-02-1 (protected meropenem) Produits connexes

- 1189859-53-7(N,N-diethyl-4-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonylbenzene-1-sulfonamide hydrochloride)

- 2229324-93-8(3-(2-cyclopropylethyl)-3-methoxyazetidine)

- 2092201-23-3(ethyl 3-amino-1H-indazole-6-carboxylate)

- 1026725-31-4(1-(4-fluorophenyl)methylpyrrolidine-2-carboxylic acid)

- 2229194-68-5(4-(1-cyano-3-oxocyclobutyl)-N,N-dimethylbenzamide)

- 1283719-79-8(6-Bromo-2-chloro-4-(trifluoromethyl)quinoline)

- 1403333-93-6(Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate)

- 1534324-91-8(5-Bromo-4-hydroxy-2-(cyclohexyl)pyrimidine)

- 178688-43-2(2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone)

- 1806708-03-1(2-(3-Chloro-2-oxopropyl)-5-methylphenylacetic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96036-02-1)protected meropenem

Pureté:99%

Quantité:25g

Prix ($):234.0

atkchemica

(CAS:96036-02-1)protected meropenem

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête